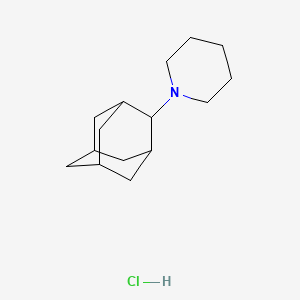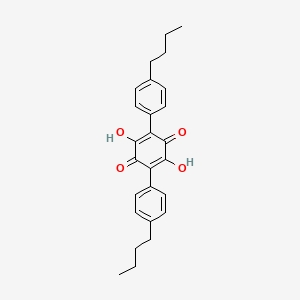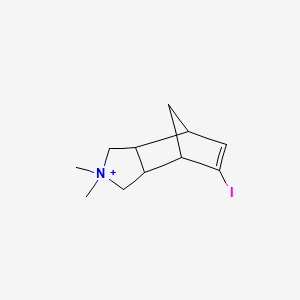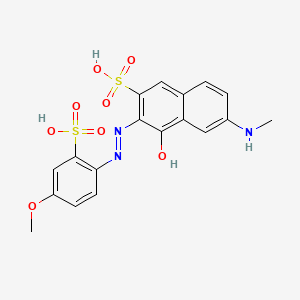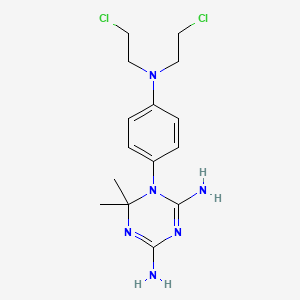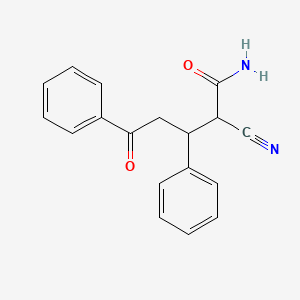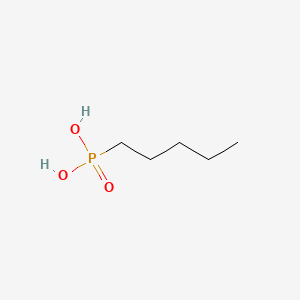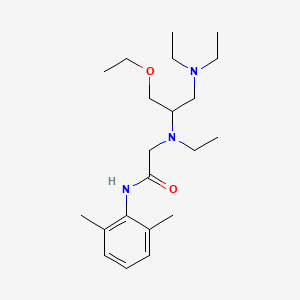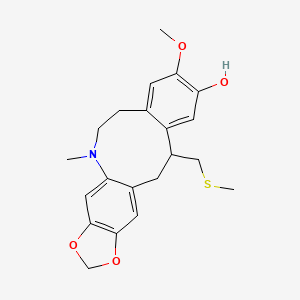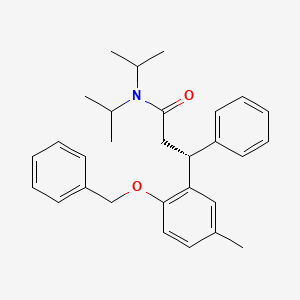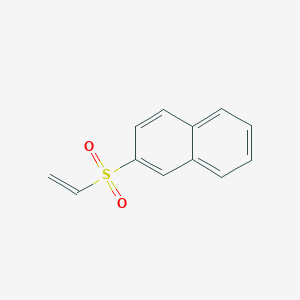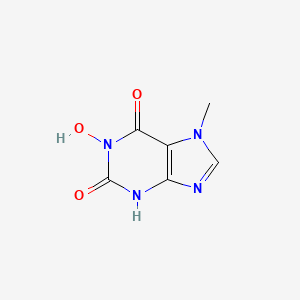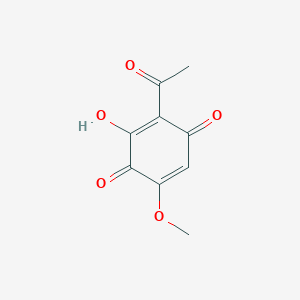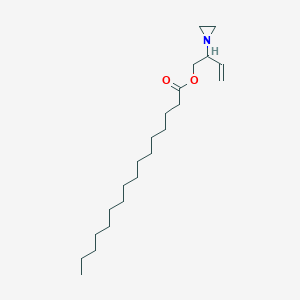
2-(Aziridin-1-yl)but-3-en-1-yl hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 528716 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 528716 typically involves a series of chemical reactions that require precise conditions to ensure the desired product is obtained. Common synthetic routes include:
Condensation Reactions: These reactions often involve the combination of smaller molecules to form the larger NSC 528716 molecule. Specific reagents and catalysts are used to facilitate these reactions.
Oxidation and Reduction Reactions: These reactions are crucial in modifying the functional groups of the precursor molecules to achieve the desired structure of NSC 528716.
Purification Steps: After the initial synthesis, the compound undergoes purification processes such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of NSC 528716 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Batch Processing: This method involves producing the compound in large batches, ensuring that each batch meets the required specifications.
Continuous Flow Processing: This method allows for the continuous production of NSC 528716, which can be more efficient and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
NSC 528716 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, which can alter the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s reactivity and stability.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in reactions with NSC 528716 include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Catalysts: Catalysts such as palladium on carbon or platinum are often used to facilitate reactions involving NSC 528716.
Major Products Formed
The major products formed from reactions involving NSC 528716 depend on the specific reaction conditions and reagents used
Scientific Research Applications
NSC 528716 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: NSC 528716 is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to inhibit certain biological pathways involved in disease.
Industry: NSC 528716 is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of NSC 528716 involves its interaction with specific molecular targets within biological systems. These interactions can include:
Binding to Enzymes: NSC 528716 can bind to specific enzymes, inhibiting their activity and altering biological pathways.
Modulation of Receptor Activity: The compound can interact with cellular receptors, modulating their activity and affecting cellular signaling pathways.
Alteration of Gene Expression: NSC 528716 can influence the expression of certain genes, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
NSC 528716 is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
NSC 125973: This compound shares some structural similarities with NSC 528716 but has different functional groups that alter its reactivity and applications.
NSC 181339-01: Another related compound, NSC 181339-01, has distinct properties that make it suitable for different applications compared to NSC 528716.
Properties
CAS No. |
5206-36-0 |
|---|---|
Molecular Formula |
C22H41NO2 |
Molecular Weight |
351.6 g/mol |
IUPAC Name |
2-(aziridin-1-yl)but-3-enyl hexadecanoate |
InChI |
InChI=1S/C22H41NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-22(24)25-20-21(4-2)23-18-19-23/h4,21H,2-3,5-20H2,1H3 |
InChI Key |
UIKXJDPQDJJTPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C=C)N1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


